molecular formula C8H13N3O2S B1267003 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide CAS No. 66315-14-8

3-Amino-n-methyl-4-(methylamino)benzenesulfonamide

Cat. No. B1267003
CAS RN: 66315-14-8
M. Wt: 215.28 g/mol
InChI Key: BSCVJYVFYUNMQC-UHFFFAOYSA-N
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Description

“3-Amino-n-methyl-4-(methylamino)benzenesulfonamide” is a chemical compound with the CAS Number: 66315-14-8 . It has a molecular weight of 215.28 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-N-methyl-4-(methylamino)benzenesulfonamide . The InChI code for this compound is 1S/C8H13N3O2S/c1-10-8-4-3-6(5-7(8)9)14(12,13)11-2/h3-5,10-11H,9H2,1-2H3 .


Physical And Chemical Properties Analysis

The compound has a melting point of 101-103°C . It is a powder at room temperature .

Scientific Research Applications

Medicine

In the medical field, this compound is explored for its potential use in drug development due to its structural similarity to sulfonamide antibiotics. Its ability to bind to bacterial enzymes could be harnessed to inhibit the growth of bacteria, making it a candidate for antibacterial drug research .

Agriculture

3-Amino-N-methyl-4-(methylamino)benzenesulfonamide may serve as a chemical precursor in the synthesis of herbicides or pesticides. Its sulfonamide group can be functionalized to create compounds that target specific enzymes in pests or weeds, providing a pathway to more efficient and targeted agricultural chemicals .

Material Science

This compound’s molecular structure could be valuable in the design of new materials. For instance, its incorporation into polymers might improve their thermal stability or mechanical properties. Additionally, its sulfonamide group could potentially interact with other materials to create novel composites with unique characteristics .

Environmental Science

Researchers might investigate the environmental fate of 3-Amino-N-methyl-4-(methylamino)benzenesulfonamide, including its biodegradability and potential to bioaccumulate. Understanding its environmental impact is crucial for assessing the risks associated with its use in various industries .

Biochemistry

In biochemistry, this compound could be used as a building block for synthesizing more complex molecules. It might also serve as a reagent in assays to study protein interactions, given its potential to mimic certain biological molecules .

Pharmacology

The pharmacological applications of 3-Amino-N-methyl-4-(methylamino)benzenesulfonamide include its use as an intermediate in the synthesis of more complex pharmacologically active molecules. Its structural features could be exploited to create drugs with specific binding affinities or metabolic pathways .

Analytical Chemistry

Due to its unique chemical properties, this compound could be used as a standard or reagent in analytical chemistry techniques. It might be particularly useful in chromatography or spectrometry methods to help identify or quantify other substances .

Chemical Engineering

In chemical engineering, 3-Amino-N-methyl-4-(methylamino)benzenesulfonamide could be studied for its reaction kinetics and process optimization. It may play a role in developing new synthetic routes or improving existing manufacturing processes for chemical production .

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, and H335 . This indicates that it can be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

3-amino-N-methyl-4-(methylamino)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2S/c1-10-8-4-3-6(5-7(8)9)14(12,13)11-2/h3-5,10-11H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCVJYVFYUNMQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)S(=O)(=O)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30297986
Record name 3-amino-n-methyl-4-(methylamino)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-n-methyl-4-(methylamino)benzenesulfonamide

CAS RN

66315-14-8
Record name NSC119949
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119949
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-amino-n-methyl-4-(methylamino)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30297986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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